2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thienopyrimidine derivative that is synthesized using a specific method. The purpose of
Scientific Research Applications
1. Nuclear Magnetic Resonance (NMR) Studies
Research has been conducted on bicyclic thiophene derivatives similar to the specified compound, focusing on their NMR characteristics. For example, studies have observed through-space H–F coupling over seven bonds in compounds like 1,5-dimethyl-(1) and 3,5-dimethyl-4-(o-fluorophenyl)-l,2-dihydrothieno[2,3-d]-pyrimidin-2-ones (Hirohashi, Inaba, & Yamamoto, 1975).
2. Synthesis and Physicochemical Properties
The synthesis and comparison of physicochemical properties of structurally similar compounds have been studied. This includes examining the impact of the sulfur atom's position on electronic spectra and potential biological activities (Zadorozhny, Turov, & Kovtunenko, 2010).
3. Anti-HIV-1 Activity
Compounds with structural similarities have been synthesized and evaluated for their potential anti-HIV-1 activities. For instance, derivatives of pyrimidin-4(3H)-one were tested for their inhibitory properties against type 1 human immunodeficiency virus in vitro (Novikov, Ozerov, Sim, & Buckheit, 2004).
4. In Vitro Anti-Proliferative Studies
Research on related compounds includes in vitro anti-proliferative studies against various cancer cell lines. For example, a study reported the synthesis of a series of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and their cytotoxic activity on HCT-116 and A-549 cell lines (Harsha et al., 2018).
5. Antibacterial and Antifungal Activity
New derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi (Kahveci et al., 2020).
6. Antitumor Activity
The synthesis and evaluation of antitumor activity of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored. This includes assessing their effects on human cancer cell lines such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways that are essential for the survival and replication of Mycobacteria . The downstream effects of this interaction include the disruption of bacterial cell division and growth .
Pharmacokinetics
The compound’s antimycobacterial activity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that the compound could potentially be developed into an effective antitubercular agent .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDBJKVCYVWRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.